![molecular formula C11H7BrN4O2 B2716175 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775402-98-6](/img/structure/B2716175.png)
3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, also known as BDOB, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including materials science, chemistry, and biology. BDOB is a fused heterocyclic ring system that contains both nitrogen and oxygen atoms in its structure. It has a unique chemical structure that makes it an attractive molecule for drug discovery and development.
Mechanism Of Action
The exact mechanism of action of 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling and proliferation. 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory cytokines in immune cells. In vivo studies have shown that 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can reduce the growth of tumors in animal models of cancer, improve memory and cognitive function in animal models of Alzheimer's disease, and reduce inflammation in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole in lab experiments include its relative ease of synthesis, its unique chemical structure, and its potential applications in various fields of science. 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can be synthesized on a large scale and can be used as a building block for the synthesis of new materials and compounds. However, the limitations of using 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole in lab experiments include its potential toxicity and its limited solubility in aqueous solutions. 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to have some toxic effects on cells and organisms, and its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole. In materials science, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials and stimuli-responsive materials. In chemistry, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole could be used as a reagent for the synthesis of new organic compounds with potential applications in drug discovery and development. In biology, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole could be further studied for its potential applications as a drug candidate for the treatment of various diseases, and its mechanism of action could be further elucidated to better understand its effects on cells and organisms. Overall, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is a promising molecule with many potential applications in various fields of science.
Synthesis Methods
The synthesis of 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 3-bromobenzonitrile with N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide (DMF). The reaction proceeds through a series of steps, including the formation of an intermediate diazo compound, which then undergoes a cyclization reaction to form the final product, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole. The synthesis of 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is relatively simple and can be carried out on a large scale.
Scientific Research Applications
3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including materials science, chemistry, and biology. In materials science, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In chemistry, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been used as a reagent for the synthesis of new organic compounds, such as heterocycles and biologically active molecules. In biology, 3-(3-Bromophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been studied for its potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.
properties
IUPAC Name |
3-(3-bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWMJBLDLCWWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole |
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